

A Comprehensive Technical Guide to the Safe Handling of (Tetrahydrofuran-3-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanamine

Cat. No.: B069705

[Get Quote](#)

Section 1: Introduction and Executive Hazard Summary

(Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6) is a valuable bifunctional building block in medicinal chemistry and synthetic organic chemistry.^[1] Its structure, featuring a primary amine on a tetrahydrofuran scaffold, makes it a key intermediate for synthesizing a range of pharmacologically active compounds, including neonicotinoid insecticides and molecules targeting the central nervous system.^{[1][2][3]}

While its utility is significant, the chemical nature of **(Tetrahydrofuran-3-yl)methanamine** presents a distinct and serious hazard profile that demands rigorous adherence to safety protocols. The molecule's reactivity is a double-edged sword; the very features that make it useful in synthesis also render it hazardous upon exposure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this reagent safely, grounded in the core principles of risk assessment, exposure control, and emergency preparedness.

The primary hazards associated with this compound can be summarized as follows:

- Flammability: The compound is a flammable liquid and vapor, posing a significant fire risk if not handled and stored away from ignition sources.^{[4][5]}

- Corrosivity and Irritation: As a primary amine, it can cause severe skin burns and serious eye damage.[\[4\]](#) Vapors may also cause respiratory irritation.[\[6\]](#)[\[7\]](#)
- Aquatic Toxicity: The compound is recognized as being toxic to aquatic life.[\[4\]](#)

Safe handling is not merely a matter of following steps but of understanding the causality behind them. This guide is structured to provide that understanding, ensuring that every protocol is a self-validating system of safety.

Section 2: In-Depth Hazard Identification and Classification

A thorough understanding of a chemical's classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is the foundation of a robust safety plan.

The hazards of **(Tetrahydrofuran-3-yl)methanamine** stem from its hybrid structure. The tetrahydrofuran ring imparts properties similar to flammable ether solvents, while the aminomethyl group introduces the corrosive and irritant characteristics typical of low molecular weight amines.[\[8\]](#)

Table 1: GHS Hazard Classification for **(Tetrahydrofuran-3-yl)methanamine**

Hazard Class	Hazard Statement	GHS Pictogram
Flammable Liquids	H226: Flammable liquid and vapour. [4] [5]	
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage. [4] (Note: Some sources classify as H315: Causes skin irritation [5] [6])	corrosive
Serious Eye Damage/Irritation	H318: Causes serious eye damage. [6] (Note: Some sources classify as H319: Causes serious eye irritation [5])	corrosive
Specific Target Organ Toxicity	H335: May cause respiratory irritation. [6] [7]	!

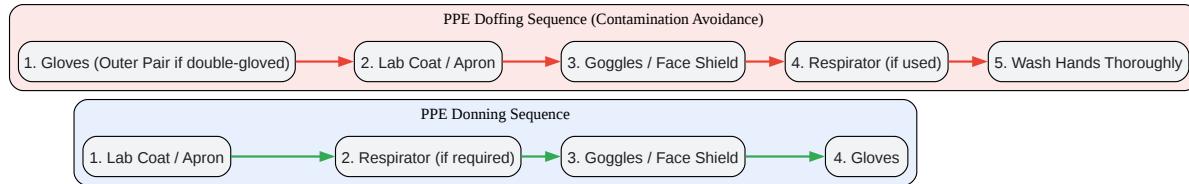
| Hazardous to the Aquatic Environment | H401: Toxic to aquatic life.[\[4\]](#) | (None for this category) |

Causality Insight: The discrepancy between "irritation" and "severe burns/damage" in different safety data sheets highlights a critical principle of chemical safety: always default to the more conservative and protective assessment. Therefore, this compound must be handled as if it is capable of causing severe, irreversible tissue damage.

Section 3: The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

The most effective safety protocols are proactive, not reactive. The hierarchy of controls prioritizes strategies to eliminate or minimize hazards at their source.

- Elimination/Substitution: While this is the most effective control, the unique structure of **(Tetrahydrofuran-3-yl)methanamine** often makes its substitution difficult in established synthetic routes.[\[1\]](#)


- Engineering Controls: This is the primary method for controlling the hazards of this compound.
 - Chemical Fume Hood: All work with **(Tetrahydrofuran-3-yl)methanamine** must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains flammable and irritating vapors, protecting the user from inhalation, and the sash acts as a physical barrier against splashes and unforeseen reactions.[9]
 - Explosion-Proof Equipment: Given its flammability and low flash point, all electrical equipment used in the vicinity should be rated as explosion-proof.[5][7]
 - Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[6][10]
- Administrative Controls: These are the work practices that support engineering controls.
 - Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all users.
 - Designated Areas: Clearly mark the specific area within the fume hood where this chemical is to be handled.
 - Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.
- Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It does not reduce the hazard itself but protects the individual from exposure. See Section 4 for a detailed breakdown.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

The selection of PPE must directly address the identified hazards: flammability, skin/eye corrosivity, and respiratory irritation.[6]

- Eye and Face Protection: Due to the risk of severe eye damage, standard safety glasses are insufficient.

- Required: Tightly fitting chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6][9]
- Highly Recommended: A full-face shield worn over the safety goggles provides an additional layer of protection against splashes.[6][9]
- Skin and Body Protection:
 - Gloves: Handle with chemically resistant gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. For prolonged handling, heavier-duty gloves such as butyl rubber or laminate film are recommended. Always inspect gloves for tears or holes before use and use proper removal technique to avoid contaminating skin.[7][11]
 - Protective Clothing: A flame-retardant lab coat is mandatory. A complete chemical-resistant suit may be necessary for large-scale operations or when cleaning up significant spills.[6] Full-length pants and closed-toe shoes are required at all times.[9]
- Respiratory Protection: Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, respiratory protection is required if:
 - Engineering controls fail or are not available.
 - You are cleaning up a large spill.
 - A risk assessment indicates potential exposure above acceptable limits.
 - Required Respirator: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable backup to engineering controls. For emergencies or situations where the respirator is the sole means of protection, a full-face supplied-air respirator is necessary.[6][9]

[Click to download full resolution via product page](#)

Caption: PPE Donning and Doffing Workflow.

Section 5: Safe Handling and Storage Protocols

Adherence to methodical, step-by-step procedures is critical for mitigating risk during handling and storage.

Experimental Handling Protocol

- Preparation: Before handling the primary container, ensure the fume hood is operational and the sash is at the lowest practical height. Clear the work area of all unnecessary equipment and ignition sources.[11]
- PPE Inspection: Don all required PPE as described in Section 4, carefully inspecting each item for damage.
- Dispensing: Ground/bond the container and receiving equipment to prevent static discharge. [7] Use only non-sparking tools for opening and transferring the chemical.[7] Dispense the required amount into a suitable, labeled secondary container within the fume hood.
- Container Sealing: Immediately and tightly close the primary container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7]

- Post-Handling: After completing the task, decontaminate any surfaces. Properly dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a designated, sealed hazardous waste container.[\[12\]](#)
- PPE Removal: Doff PPE in the correct order (see diagram above) to prevent cross-contamination.
- Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[\[7\]](#)[\[9\]](#)

Storage Requirements

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory:

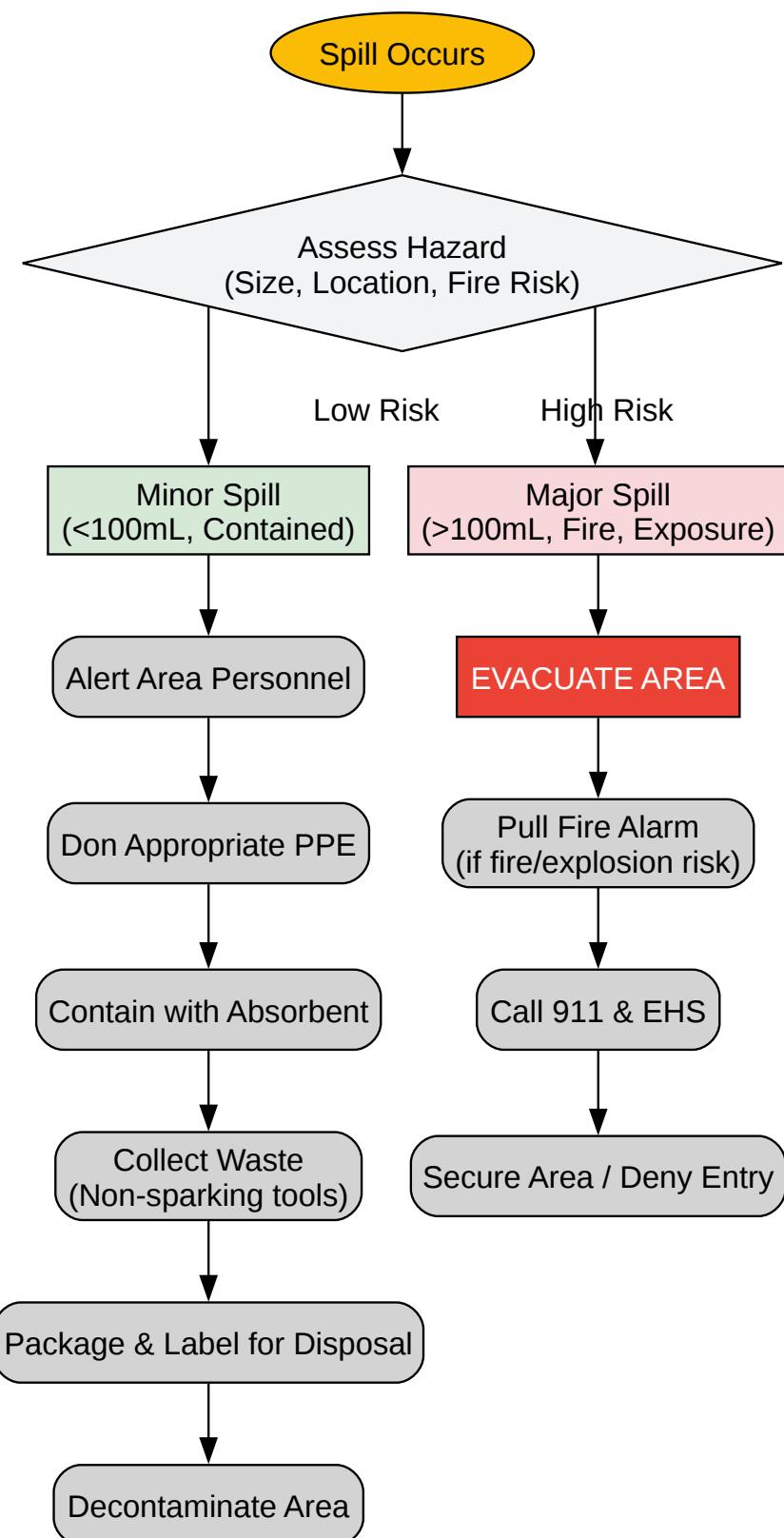
- Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[\[4\]](#)[\[6\]](#)[\[13\]](#)
- Container: Keep the container tightly closed to prevent the escape of flammable vapors and to minimize contact with air.[\[6\]](#)[\[7\]](#)
- Segregation: Store away from incompatible materials, especially strong oxidizing agents, acids, and sources of ignition.[\[13\]](#)
- Security: Whenever possible, store in a locked cabinet or area to restrict access to authorized personnel.[\[4\]](#)

Section 6: Emergency Procedures

Preparedness is the key to transforming a potential disaster into a controlled event.

Spill Response

The response to a spill is dictated by its size and the immediate risk it poses.


Table 2: Spill Classification and Response

Spill Size	Characteristics	Response Protocol
Minor Spill	<p>- Small quantity (<100 mL)- Contained within a fume hood- No vapor spreading to the lab- No immediate fire hazard</p>	<p>- Alert personnel in the immediate area.- The trained user can clean it up using the lab's spill kit.- Follow the step-by-step protocol below.[14]</p>

| Major Spill | - Large quantity (>100 mL)- Outside of a fume hood- Vapors are spreading- Fire or personnel contamination has occurred | - Evacuate the area immediately. Pull the fire alarm if there is a fire or explosion risk.- Call emergency services (911) and the institution's Environmental Health & Safety (EHS) department.- Do not attempt to clean it up yourself.[14] [15] |

Protocol for Minor Spill Cleanup

- Alert & Secure: Alert nearby personnel. Restrict access to the area.[16]
- Ensure Ventilation: Keep the fume hood running.
- PPE: Don appropriate PPE, including respiratory protection if necessary.[12]
- Containment: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent. Work from the outside of the spill inward to prevent spreading.[12][17]
- Collection: Once absorbed, use non-sparking tools to carefully collect the material into a heavy-duty plastic bag or a designated, sealable container.[16]
- Disposal: Label the container as "Hazardous Waste: Spill Debris containing **(Tetrahydrofuran-3-yl)methanamine**." Arrange for disposal through your institution's EHS office.[12]
- Decontamination: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

[Click to download full resolution via product page](#)

Caption: Emergency Spill Response Decision Tree.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to responding medical personnel.[6]

Table 3: First Aid for **(Tetrahydrofuran-3-yl)methanamine** Exposure

Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][12]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Section 7: Physical and Chemical Properties

Understanding the physical properties of a chemical is essential for safe handling and for predicting its behavior under various conditions.

Table 4: Key Properties of **(Tetrahydrofuran-3-yl)methanamine**

Property	Value	Source(s)
CAS Number	165253-31-6	[4] [6] [18]
Molecular Formula	C ₅ H ₁₁ NO	[4] [6] [18]
Molecular Weight	101.15 g/mol	[4] [6] [18]
Appearance	Colorless to slightly yellow/orange clear liquid	[2]
Boiling Point	156.0 ± 13.0 °C (at 760 Torr)	[6] [19]
Flash Point	58.9 °C	[6]

| Density | ~0.992 g/cm³ (at 25 °C) |[\[6\]](#) |

Section 8: Conclusion

(Tetrahydrofuran-3-yl)methanamine is a potent synthetic tool whose utility is matched by its significant hazards. Its flammability, corrosivity, and irritant properties demand a culture of respect and vigilance in the laboratory. By understanding the causality behind its hazards and implementing a multi-layered safety system—from engineering controls and administrative protocols to the meticulous use of personal protective equipment—researchers can confidently and safely leverage this compound's reactivity. Adherence to the guidelines outlined in this document is not merely a recommendation; it is a prerequisite for responsible scientific practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Tetrahydrofuran-3-yl)methanamine | High Purity [benchchem.com]
- 2. chemimpex.com [chemimpex.com]

- 3. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Tetrahydrofuran-3-yl)methanamine - Safety Data Sheet [chemicalbook.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Amines | RPS [rpsgroup.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. umanitoba.ca [umanitoba.ca]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. (Tetrahydrofuran-3-yl)methanamine | C5H11NO | CID 10898660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Tetrahydrofuran-3-yl)methanamine Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Safe Handling of (Tetrahydrofuran-3-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069705#tetrahydrofuran-3-yl-methanamine-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com